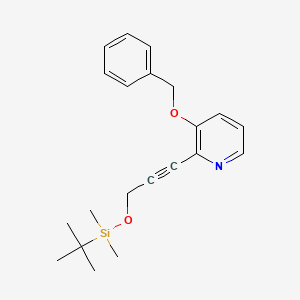

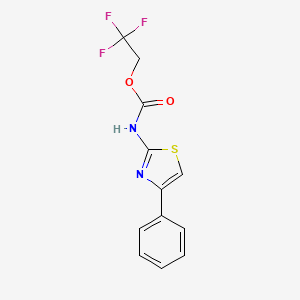

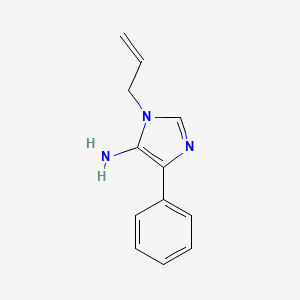

![molecular formula C11H9BrN2O2S B1531227 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine CAS No. 1221791-76-9](/img/structure/B1531227.png)

6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine

Descripción general

Descripción

The compound “6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine” is a versatile material used in scientific research. It contains in its molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like “this compound” are substitution, addition, and oxidation. The most common type is electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the boiling point of a similar compound, [(4-Bromophenyl)sulphonyl]acetonitrile, is reported to be between 190-192°C .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine and related compounds have been studied for their potential in synthesizing new heterocycles with antimicrobial properties. For instance, the treatment of certain amino pyrazoles with sulfonyl chloride derivatives has led to the creation of sulfonamides, which upon further reactions yielded various heterocyclic compounds. These compounds were explored for their antimicrobial activity, indicating the potential use of this compound derivatives in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The structure of this compound has been utilized in developing highly sensitive ELISAs for detecting a wide range of sulfonamide antibiotics in milk samples. By designing immunizing haptens that target the aminobenzenesulfonylamino moieties common to sulfonamides, researchers have been able to achieve significant selectivity and sensitivity in these assays, highlighting the compound's application in food safety and regulatory compliance (Adrián et al., 2009).

Synthesis of Pyridine Derivatives

This compound is also a precursor in synthesizing various pyridine derivatives. Through catalyzed reactions involving bromopyridines and sulfonamides, researchers have synthesized N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. These reactions demonstrate the compound's versatility in organic synthesis, leading to a range of pyridine derivatives with potential applications in pharmaceuticals and materials science (Han, 2010).

Materials Science and Polymer Chemistry

In materials science, derivatives of this compound have been incorporated into the synthesis of novel polymers. For example, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized using diamines derived from this compound. These polymers exhibit desirable properties such as solubility in organic solvents, high thermal stability, and low dielectric constants, making them suitable for applications in electronics and as advanced materials (Liu et al., 2013).

Direcciones Futuras

The compound “6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine” and its related compounds have promising potential in various fields, from medicinal chemistry to materials science. They may be considered potential pharmacophores for the preparation of safe and effective antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

Propiedades

IUPAC Name |

6-(4-bromophenyl)sulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCIGKTVKRIHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266181 | |

| Record name | 6-[(4-Bromophenyl)sulfonyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-76-9 | |

| Record name | 6-[(4-Bromophenyl)sulfonyl]-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(4-Bromophenyl)sulfonyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

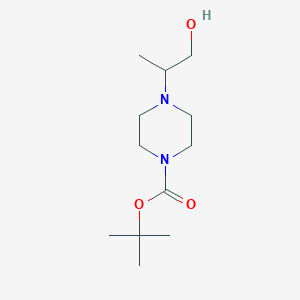

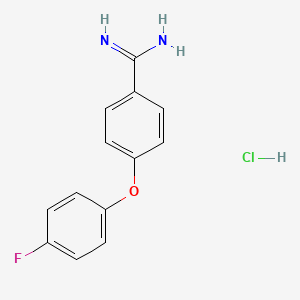

![2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B1531145.png)

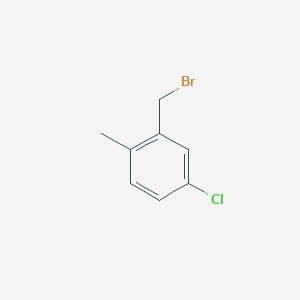

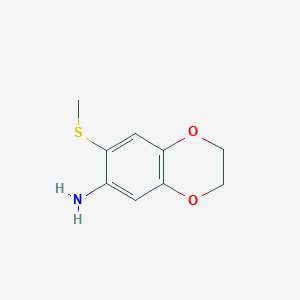

amine hydrochloride](/img/structure/B1531146.png)

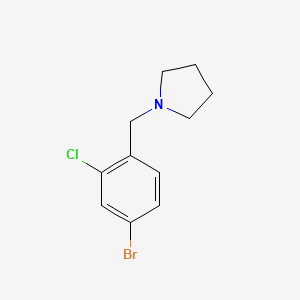

![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)

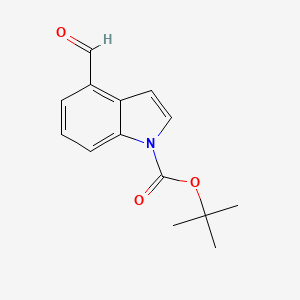

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)

![Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate](/img/structure/B1531165.png)